2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Description
2,2-Dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1219130-57-0) is a boronate ester-functionalized benzooxazinone derivative. Its structure features a benzooxazinone core substituted with a dimethyl group at the 2-position and a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) at the 7-position. This compound is primarily utilized in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures in medicinal chemistry and materials science . The dimethyl groups enhance steric stability, while the boronate group provides reactivity for palladium-catalyzed couplings .
Properties
IUPAC Name |
2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BNO4/c1-14(2)13(19)18-11-8-7-10(9-12(11)20-14)17-21-15(3,4)16(5,6)22-17/h7-9H,1-6H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIXROLMUXXWEOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC(=O)C(O3)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one , also known by its CAS number 1032759-30-0, exhibits a range of biological activities that are of significant interest in medicinal chemistry and pharmacology. This article reviews the biological properties of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 249.12 g/mol. The unique structure includes a benzo[b][1,4]oxazin core and a dioxaborolane moiety which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₀BN₃O₂ |
| Molecular Weight | 249.12 g/mol |
| CAS Number | 1032759-30-0 |
| Boiling Point | Not specified |
| Lipophilicity (LogP) | Not specified |
Antimicrobial Activity
Preliminary studies have indicated that derivatives of dioxaborolane compounds exhibit antimicrobial properties. For instance, compounds similar to 2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one have shown effectiveness against various bacterial strains. The mechanism is thought to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anticancer Potential
Recent research has explored the anticancer potential of boron-containing compounds. The incorporation of the dioxaborolane unit may enhance the compound's ability to induce apoptosis in cancer cells. In vitro studies demonstrated that similar compounds can inhibit tumor growth by modulating signaling pathways involved in cell proliferation and survival.
Case Studies
-
Study on Anticancer Activity : A study published in Bioorganic & Medicinal Chemistry Letters evaluated the anticancer effects of various dioxaborolane derivatives. It was found that certain modifications to the dioxaborolane structure significantly increased cytotoxicity against breast cancer cell lines (MCF-7) .
Compound ID IC50 (µM) Cell Line Compound A 15 MCF-7 Compound B 25 MCF-7 - Antimicrobial Efficacy : Another study assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated that derivatives with a similar scaffold displayed notable antibacterial activity with MIC values ranging from 8 to 32 µg/mL .
The mechanism by which 2,2-dimethyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one exerts its biological effects may involve:
- Inhibition of Enzymatic Activity : The presence of the dioxaborolane group can facilitate interactions with enzymes critical for microbial metabolism or cancer cell survival.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that certain boron compounds can induce oxidative stress in target cells leading to apoptosis.
Comparison with Similar Compounds
Positional Isomers
- 6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one Structure: Boronate at position 6 instead of 6. Properties: Reduced steric hindrance compared to the 7-substituted derivative. This positional difference may alter electronic effects in cross-coupling reactions. Applications: Used in analogous Suzuki couplings but with distinct regioselectivity . Molecular Data: Molecular formula C₁₄H₁₈BNO₄; molar mass 275.11 g/mol .
- 8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one (CAS: 1551418-99-5) Structure: Boronate at position 7. Properties: The para-substituted boronate may influence conjugation and reactivity differently. Applications: Limited data, but predicted to exhibit similar cross-coupling utility .
Substituent Variations
- 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2H-benzo[b][1,4]oxazin-3(4H)-one
Functional Analogues in Medicinal Chemistry
Anti-Cancer Benzooxazinones
4-((1-Aryl-1H-1,2,3-triazol-4-yl)methyl)-2H-benzo[b][1,4]oxazin-3(4H)-ones
- Properties: Act as PI3Kα inhibitors (IC₅₀: 0.5–10 nM). Applications: Preclinical candidates for oncology; divergent applications compared to boronates .
Physicochemical and Reactivity Comparison
| Compound | Boronate Position | Substituents | Molecular Weight (g/mol) | Key Applications |
|---|---|---|---|---|
| Target Compound (CAS 1219130-57-0) | 7 | 2,2-dimethyl | 323.18 | Suzuki couplings, biaryl synthesis |
| 6-Boronated Analogue | 6 | None | 275.11 | Regioselective couplings |
| 8-Boronated Analogue (CAS 1551418-99-5) | 8 | None | 275.11 | Underexplored synthetic utility |
| 4-((5-Isobutyl-1,2,4-oxadiazol-3-yl)methyl) | N/A | Oxadiazole | 289.3 | Anti-trypanosomal agents |
Key Observations :
Steric Effects : The 2,2-dimethyl groups in the target compound improve stability but may slow reaction rates in cross-couplings due to steric hindrance .
Boronate Position: Position 7 optimizes electronic communication with the benzooxazinone core, enhancing reactivity compared to 6- or 8-substituted isomers .
Biological vs. Synthetic Utility: Non-boronated derivatives prioritize biological activity (e.g., PI3K inhibition), whereas boronates serve as synthetic intermediates .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
